Carbonate d'ammonium

Vue d'ensemble

Description

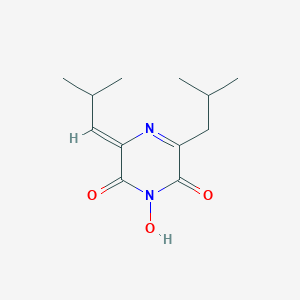

Le bicarbonate d'ammonium est un composé inorganique de formule chimique NH₄HCO₃Souvent appelé bicarbonate d'ammoniaque, carbonate acide d'ammonium ou sel volatil, il se présente sous la forme d'un solide incolore qui se décompose facilement en dioxyde de carbone, en eau et en ammoniac .

Applications De Recherche Scientifique

Le bicarbonate d'ammonium a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il sert de tampon dans la lyophilisation et la désorption/ionisation laser assistée par matrice (MALDI).

5. Mécanisme d'action

Le mécanisme par lequel le bithis compound exerce ses effets implique sa décomposition en ammoniac, en dioxyde de carbone et en eau. Ce processus de décomposition est utilisé dans diverses applications, telles que l'agent levant dans la boulangerie et l'agent réducteur dans la dénitrification SCR .

Mécanisme D'action

. It is composed of ammonium cations and carbonate anions . . .

Mode of Action

It is known that ammonium carbonate readily degrades to gaseous ammonia and carbon dioxide upon heating . This property is utilized in its application as a leavening agent in baking, where the released gases cause the dough or batter to rise .

Biochemical Pathways

It is known that ammonium carbonate can participate in reactions involving carbon dioxide and aqueous ammonia . In the context of biomineralization, a complex set of molecular pathways increases

HCO3−HCO_3^-HCO3−

uptake, storage, and conversion toCO2CO_2CO2

within cells .Pharmacokinetics

It is known that ammonium carbonate readily decomposes into ammonia and carbon dioxide, indicating that it may have a short half-life in the body .

Result of Action

Ammonium carbonate is used as an expectorant, which helps in the treatment of cough and phlegm . As a leavening agent, it releases gases upon heating, causing dough or batter to rise, resulting in lighter and fluffier baked goods .

Action Environment

Ammonium carbonate is sensitive to environmental factors such as temperature and moisture . It readily decomposes to gaseous ammonia and carbon dioxide upon heating . It is also known to slowly decompose at standard temperature and pressure through two pathways . Environmental factors can influence the rate of this decomposition, thereby affecting the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Ammonium carbonate plays a role in various biochemical reactionsIt is known that ammonium carbonate can be used in the production of ammonium salts .

Molecular Mechanism

Ammonium carbonate is produced by combining carbon dioxide and aqueous ammonia . It can spontaneously decompose into ammonium bicarbonate and ammonia . This further decomposes to carbon dioxide, water, and another molecule of ammonia .

Temporal Effects in Laboratory Settings

Ammonium carbonate slowly decomposes at standard temperature and pressure . Over time, any initially pure sample of ammonium carbonate will become a mixture including various byproducts .

Dosage Effects in Animal Models

While specific studies on the dosage effects of ammonium carbonate in animal models are limited, it’s known that ammonium chloride, a related compound, has been used in veterinary medicine

Metabolic Pathways

Ammonium is a central precursor of nucleic acids, proteins, and other organic molecules, as well as a product of their catabolism . In aqueous solutions, ammonium is in equilibrium with its non-ionic form—ammonia .

Transport and Distribution

Ammonia, a product of ammonium carbonate decomposition, is known to be transported and distributed within cells and tissues .

Subcellular Localization

One ammonium transporter, spiAMT1d, has been found to localize on the apical side of the calcifying cells and in their intracellular compartments in the scleractinian coral Stylophora pistillata .

Méthodes De Préparation

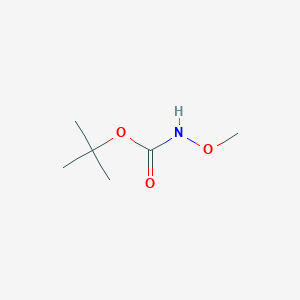

Voies synthétiques et conditions réactionnelles : Le bicarbonate d'ammonium est traditionnellement synthétisé par réaction de l'ammoniac gazeux avec le dioxyde de carbone dans l'eau sous pression. La réaction peut être simplifiée comme suit : [ \text{NH}3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] En raison de la nature volatile de ses constituants, le bithis compound a tendance à se décomposer à la longue, en particulier en présence d'humidité. Il est donc nécessaire de stocker ce composé dans un endroit frais et sec {_svg_3}.

Méthodes de production industrielle : En milieu industriel, le bithis compound est produit en combinant du dioxyde de carbone et de l'ammoniac. La solution réactionnelle est maintenue au froid pour permettre la précipitation du produit sous forme de solide blanc. Environ 100 000 tonnes ont été produites de cette manière en 1997 .

Analyse Des Réactions Chimiques

Types de réactions : Le bicarbonate d'ammonium subit plusieurs types de réactions chimiques, notamment la décomposition, la neutralisation et la précipitation.

Réactifs et conditions courants :

Décomposition : Lorsqu'il est chauffé, le bithis compound se décompose pour produire de l'ammoniac, du dioxyde de carbone et de l'eau. [ \text{NH}4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralisation : Il réagit avec les acides pour former des sels d'ammonium et du dioxyde de carbone. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent l'ammoniac, le dioxyde de carbone, l'eau et divers sels d'ammonium {_svg_6} .

Comparaison Avec Des Composés Similaires

Le bicarbonate d'ammonium peut être comparé à d'autres composés similaires, tels que le this compound, le bicarbonate de sodium et le bicarbonate de potassium.

This compound : Comme le bithis compound, il se décompose pour libérer de l'ammoniac et du dioxyde de carbone. il est plus stable et utilisé dans différentes applications.

Bicarbonate de sodium : Connu sous le nom de bicarbonate de soude, il est utilisé comme agent levant et antiacide. Il est plus stable que le bithis compound et ne libère pas d'ammoniac.

Bicarbonate de potassium : Utilisé comme agent extincteur et en agriculture, il est également plus stable et ne libère pas d'ammoniac

Le bithis compound est unique en sa capacité à se décomposer facilement, ce qui le rend utile dans les applications où la libération d'ammoniac et de dioxyde de carbone est bénéfique.

Propriétés

| Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. | |

Numéro CAS |

506-87-6 |

Formule moléculaire |

CH5NO3 |

Poids moléculaire |

79.056 g/mol |

Nom IUPAC |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

Clé InChI |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

Impuretés |

Ammonium carbonate |

SMILES |

C(=O)([O-])[O-].[NH4+].[NH4+] |

SMILES canonique |

C(=O)(O)O.N |

Color/Form |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

Densité |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

melting_point |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

| 506-87-6 8013-59-0 10361-29-2 |

|

Description physique |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictogrammes |

Irritant |

Numéros CAS associés |

10361-29-2 |

Durée de conservation |

Decomposes on exposure to air with lose of ammonia and carbon dioxide, becoming white and powdery and converting into ammonium bicarbonate. |

Solubilité |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

Synonymes |

Carbonic Acid, Diammonium Salt; Ammonium Carbonate; Ammonium Carbonate; ((NH4)2CO3); Bis(ammonium) Carbonate; Diammonium Carbonate |

Pression de vapeur |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ammonium carbonate releases ammonia gas, which acts as a food odor attractant for various insects, including the walnut husk fly. [] Research suggests that combining ammonium carbonate with fruit odors like butyl hexanoate enhances its attractiveness. [] This attraction forms the basis for developing attract-and-kill devices for pest control. []

A: Research indicates that pesticide-impregnated tags placed within traps do not negatively impact the attractiveness of ammonium carbonate lures for walnut husk flies. []

ANone: While often represented as (NH4)2CO3, commercially available ammonium carbonate primarily exists as a mixture of ammonium bicarbonate (NH4HCO3) and ammonium carbamate (NH2COONH4). Its molecular weight is 96.09 g/mol (for the pure compound, which is unstable under standard conditions).

A: While the provided research doesn't delve into specific spectroscopic details, techniques like FTIR (Fourier Transform Infrared Spectroscopy), XRD (X-Ray Diffraction), and EA (Elemental Analyzer) are commonly employed to analyze ammonium carbonate and its intermediates. []

A: Research shows that post-treating phenolic resin-treated sesenduk wood with ammonium carbonate significantly reduces formaldehyde emissions. [] The extent of reduction correlates with the amount of ammonium carbonate applied. []

A: Post-treatment with ammonium carbonate does not significantly impact the physical and mechanical properties of sesenduk wood. []

A: Treating commercial silica gels with ammonium carbonate significantly increases their acidity by forming strong acid sites. [, ] This enhanced acidity is attributed to the reaction of ammonium carbonate with residual sodium sulfate in commercial gels, leading to the formation of acidic ammonium bisulfate. [, ]

A: The increased acidity of ammonium carbonate-treated silica gel enhances its catalytic activity. For instance, it exhibits higher activity in the depolymerization of paraldehyde compared to untreated silica gel. [, ] The rate constant of this reaction directly correlates with the increased acid amount on the silica gel. [, ]

ANone: The provided research does not delve into computational chemistry and modeling aspects of ammonium carbonate.

ANone: The provided research does not focus on SAR studies for ammonium carbonate.

A: Contrary to common assumptions, solutions containing both acetone and ammonium carbonate exhibit limited stability. [] They react over a period of days, generating amminic and pyrimidinic compounds that may impact their cleaning effectiveness in art restoration. []

ANone: The provided research does not provide specific details regarding SHE regulations for ammonium carbonate.

ANone: The research does not focus on PK/PD properties of ammonium carbonate.

A: How effective is ammonium carbonate in controlling Ilyonectria liriodendri, a fungal pathogen?

ANone: The research does not provide information regarding resistance mechanisms related to ammonium carbonate.

A: While generally considered safe for various applications, high concentrations of ammonium carbonate (2%) exhibited phytotoxic effects on kiwifruit seedlings. []

ANone: The research provided does not discuss drug delivery and targeting applications of ammonium carbonate.

ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to ammonium carbonate.

A: Researchers employ pilot-scale combustion rig facilities to investigate the NOx reduction capabilities of ammonium carbonate and other reagents in simulated flue gas conditions. [] They analyze the flue gas composition to determine NOx reduction efficiency at various temperatures and molar ratios. []

A: While ammonium carbonate offers advantages in leaching applications, its use might lead to ammonia emissions, which require careful management. [] Research focuses on maximizing ammonia recovery during leaching processes to minimize environmental impact. []

A: Ammonium carbonate demonstrates effective dissolution of rare earth elements, similar to potassium bicarbonate and potassium carbonate. [] The dissolution behavior and minimum concentration required for complete dissolution vary depending on the specific metallic element. []

ANone: The research papers provided do not include specific details on analytical method validation for ammonium carbonate.

ANone: The research does not discuss specific quality control and assurance measures for ammonium carbonate.

ANone: The research provided does not cover immunogenicity or immunological responses associated with ammonium carbonate.

ANone: The provided research does not cover drug-transporter interactions related to ammonium carbonate.

ANone: The research does not discuss any interactions between ammonium carbonate and drug-metabolizing enzymes.

A: Ammonium carbonate is generally recognized as safe for various applications. It degrades into ammonia, carbon dioxide, and water, posing minimal environmental risk when used responsibly. []

A: While ammonium carbonate shows promise in leaching copper from oxidized metallic materials, alternative leaching agents like acid-type extractants and chelating agents are also employed. [] The choice of leaching agent depends on factors like ore composition, cost, and environmental impact. []

A: Researchers are investigating ammonium carbonate as a potential alternative to urea in Selective Catalytic Reduction (SCR) systems for NOx emission control in diesel engines. [] Ammonium carbonate offers potential advantages like solid-state storage and lower decomposition temperature compared to urea, potentially addressing limitations like freezing at low temperatures and deposit formation. []

A: Research highlights the potential for recovering and reusing ammonium carbonate in various applications. For example, processes have been developed to regenerate ammonium carbonate solutions used in copper leaching by neutralizing the acid generated during copper extraction with ammonia released during metal separation. [] This approach promotes resource efficiency and reduces waste generation. []

ANone: The provided research utilizes various research infrastructures and resources, including:

- Pilot-scale combustion rigs: These facilities enable researchers to simulate real-world combustion conditions and evaluate the effectiveness of ammonium carbonate and other reagents in reducing NOx emissions. []

- Electrochemical techniques: Researchers employ techniques like cyclic voltammetry and galvanostatic electrolysis to investigate the anodic behavior of minerals like galena in ammonium carbonate solutions. []

- Analytical instrumentation: Techniques like FTIR, XRD, and EA are crucial for characterizing ammonium carbonate, its intermediates, and the products formed during various reactions. []

ANone: The diverse research applications of ammonium carbonate highlight its significance across multiple disciplines:

- Materials Science: Ammonium carbonate plays a vital role in modifying the surface properties of materials like silica gel, enhancing their catalytic activity for various chemical reactions. [, ]

- Environmental Science: Its use as a leaching agent in metal extraction and its potential in NOx reduction technologies underscore its relevance in developing sustainable and environmentally friendly processes. [, ]

- Agriculture: Ammonium carbonate's efficacy in controlling fungal pathogens like Ilyonectria liriodendri highlights its potential in developing sustainable agricultural practices. []

- Entomology: Understanding its role as an insect attractant contributes to developing targeted pest control strategies, minimizing reliance on broad-spectrum pesticides. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)